molecular formula C6H13NO3S B2965163 2-Cyclobutoxyethane-1-sulfonamide CAS No. 1340111-55-8

2-Cyclobutoxyethane-1-sulfonamide

Cat. No.: B2965163
CAS No.: 1340111-55-8
M. Wt: 179.23
InChI Key: PGLYLJKDDATIGY-UHFFFAOYSA-N
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Description

2-Cyclobutoxyethane-1-sulfonamide (CAS 1340111-55-8) is an organosulfur compound with the molecular formula C 6 H 13 NO 3 S and a molecular weight of 179.24 g/mol . Its structure features a sulfonamide group (–S(=O) 2 –N–) linked to an ethoxy chain that terminates in a cyclobutoxy ring . The sulfonamide functional group is a key motif in medicinal chemistry, known for its role in conferring pharmacological activity to a diverse range of therapeutic agents, including antibacterial drugs . The incorporation of the cyclobutane ring is of particular interest in modern drug design. This strained carbocycle is increasingly utilized to confer favorable properties in small-molecule drug candidates, such as inducing conformational restriction, improving metabolic stability, and serving as an aryl bioisostere to reduce planarity and enhance solubility . Researchers can leverage this compound as a valuable building block in the synthesis of more complex molecules or as a core structure in developing novel pharmacologically active agents. The SMILES notation for this compound is NS(=O)(=O)CCOC1CCC1 . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-cyclobutyloxyethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c7-11(8,9)5-4-10-6-2-1-3-6/h6H,1-5H2,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLYLJKDDATIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OCCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340111-55-8
Record name 2-cyclobutoxyethane-1-sulfonamide
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Synthetic Strategies and Methodologies for 2 Cyclobutoxyethane 1 Sulfonamide and Analogues

Established Protocols for Primary Sulfonamide Synthesis

Traditional methods for the synthesis of primary sulfonamides have been the bedrock of medicinal chemistry for decades, offering reliable, albeit sometimes limited, pathways to these important compounds.

Condensation Reactions Utilizing Sulfonyl Chlorides and Ammonia (B1221849)

The most conventional and widely practiced method for preparing primary sulfonamides is the reaction of a sulfonyl chloride with ammonia. nih.govacs.org This nucleophilic substitution reaction is straightforward and effective, provided the corresponding sulfonyl chloride is readily accessible. acs.org The process involves the direct treatment of a pre-formed or in situ-generated sulfonyl chloride with an ammonia source.

For an aliphatic sulfonamide such as 2-Cyclobutoxyethane-1-sulfonamide, the synthesis would commence with the corresponding 2-cyclobutoxyethane-1-sulfonyl chloride. This intermediate would then be reacted with ammonia to yield the final product.

However, this classical approach has notable drawbacks. The synthesis of the prerequisite sulfonyl chlorides often requires harsh oxidative and acidic conditions, such as chlorosulfonation, which may not be compatible with sensitive functional groups. nih.govnih.gov Furthermore, sulfonyl chlorides themselves are sensitive to moisture. nih.govacs.org

Oxidative Conditions for Sulfonamide Formation from Thiols

An alternative to the sulfonyl chloride method is the direct oxidative conversion of thiols to sulfonamides. This approach avoids the isolation of the often-unstable sulfonyl chloride intermediate. Various protocols have been developed to achieve this transformation in a one-pot manner.

One such method involves the oxidation of a thiol with an oxidizing agent in the presence of a chlorinating agent to form the sulfonyl chloride in situ, which then reacts with an amine. researchgate.nettandfonline.com For instance, systems like trichloroisocyanuric acid (TCCA) and benzyltrimethylammonium (B79724) chloride have been used for this purpose. tandfonline.com Another reported system uses chloramine-T in the presence of tetrabutylammonium (B224687) chloride and water. researchgate.net

More recent advancements have focused on metal-free and environmentally benign conditions. An I2O5-mediated reaction allows for the oxidative S-N coupling of aryl thiols and amines under mild conditions. thieme-connect.com Another approach utilizes manganese dioxide (β-MnO2-HS) nanoparticles as a reusable catalyst for the one-step oxidation of thiols using molecular oxygen and ammonia. thieme-connect.com Electrochemical methods also present a green alternative, enabling the oxidative coupling of thiols and amines driven by electricity, with hydrogen as the only byproduct. nih.gov

A significant challenge with these oxidative methods can be the malodorous nature of thiol starting materials and their propensity to oxidize to disulfides in the air. nih.govacs.org

Organometallic Reagent-Mediated Approaches (e.g., Grignard or Organolithium Reagents with tBuONSO)

A modern and highly versatile method for the direct synthesis of primary sulfonamides involves the use of organometallic reagents with the sulfinylamine reagent N-sulfinyl-O-(tert-butyl)hydroxylamine, commonly known as tBuONSO. nih.govorganic-chemistry.org This one-step process provides convenient access to a wide array of primary sulfonamides from readily available (hetero)aryl and alkyl halides via their corresponding Grignard or organolithium reagents. nih.gov

The reaction proceeds by the addition of the organometallic reagent to tBuONSO at low temperatures, such as -78 °C, to afford the primary sulfonamide in good to excellent yields. organic-chemistry.orgtcichemicals.com This method is notable for its excellent functional group tolerance, accommodating substrates that are sensitive to the oxidative conditions required in other synthetic routes.

The proposed mechanism involves the initial formation of a sulfinamide intermediate, which then undergoes rearrangement to a sulfonimidate ester anion. Subsequent intramolecular proton transfer and elimination of isobutene lead to the final sulfonamide anion, which is then quenched to give the product. nih.govorganic-chemistry.org This approach has been successfully applied to the synthesis of complex, drug-like molecules.

ReagentDescriptionApplication
tBuONSO N-Sulfinyl-O-(tert-butyl)hydroxylamineReacts with Grignard or organolithium reagents to form primary sulfonamides. nih.govorganic-chemistry.org
Grignard Reagents Organomagnesium halides (R-MgX)Serves as the nucleophilic source of the R group in the reaction with tBuONSO. tcichemicals.comorganic-chemistry.org
Organolithium Reagents Organolithium compounds (R-Li)An alternative to Grignard reagents for the nucleophilic addition to tBuONSO. nih.gov

Advanced Synthetic Approaches to Sulfonamide Scaffolds

To overcome the limitations of classical methods, advanced synthetic strategies, often employing transition-metal catalysis or novel activating agents, have been developed.

Palladium-Catalyzed Methods for Aryl Sulfonamide Preparation

Palladium catalysis has emerged as a powerful tool for the formation of carbon-nitrogen bonds, and this has been extended to the synthesis of N-aryl sulfonamides. tandfonline.com These methods offer mild reaction conditions and broad functional group tolerance. mit.eduacs.org

One strategy involves the palladium-catalyzed coupling of aryl halides or triflates with sulfonamides. tandfonline.com Palladium nanoparticles have been shown to be effective catalysts for this N-arylation, proceeding smoothly at moderate temperatures. tandfonline.com Another approach is the palladium-catalyzed chlorosulfonylation of arylboronic acids, which generates arylsulfonyl chlorides that can be subsequently reacted with amines. nih.govmit.edu This process is noted for its significant functional group tolerance. acs.org

A general method for the palladium-catalyzed reaction of primary sulfonamides with aryl nonaflates has also been developed, utilizing a biaryl phosphine (B1218219) ligand (t-BuXPhos) and potassium phosphate (B84403) in tert-amyl alcohol. organic-chemistry.org This system is effective for a wide range of electron-rich and electron-poor substrates, including heterocyclic aryl nonaflates. organic-chemistry.org

Lewis Acid-Activated Sulfonyl Fluoride Transformations

Sulfonyl fluorides have gained prominence as stable and chemoselective alternatives to the more reactive sulfonyl chlorides. nih.gov Their reduced reactivity, however, often necessitates an activation step for sulfonamide synthesis. organic-chemistry.org Lewis acid catalysis has proven to be an effective strategy for this activation.

A method employing calcium triflimide [Ca(NTf2)2] as a Lewis acid has been developed to activate sulfonyl fluorides towards nucleophilic attack by amines. nih.govacs.org This reaction works for a broad range of sterically and electronically diverse sulfonyl fluorides and amines, producing the corresponding sulfonamides in good yields. organic-chemistry.orgacs.org The reaction is typically carried out in a solvent like tert-amyl alcohol. nih.gov

Green Chemistry Approaches and Alternative Reagents (e.g., DABSO)

Traditional methods for synthesizing sulfonamides frequently rely on the use of sulfonyl chlorides, which are known to be moisture-sensitive and can generate corrosive byproducts. A notable green alternative is the use of the DABCO-bis(sulfur dioxide) complex, commonly known as DABSO. DABSO serves as a solid, stable source of sulfur dioxide (SO₂), making it a safer and more manageable reagent for introducing the sulfonyl group.

The reaction sequence for synthesizing a sulfonamide using DABSO typically involves the in situ generation of a sulfonyl chloride from a corresponding amine, followed by reaction with another amine to form the sulfonamide linkage. While specific literature detailing the use of DABSO for the direct synthesis of 2-Cyclobutoxyethane-1-sulfonamide is not prevalent, the general applicability of this reagent to a wide range of sulfonamide syntheses suggests its potential as a viable and greener alternative. The process generally involves the reaction of an organometallic reagent with DABSO, followed by oxidative chlorination and subsequent amination.

Synthetic Routes to the 2-Cyclobutoxyethane Moiety

The 2-cyclobutoxyethane fragment is a critical building block for the target molecule. Its synthesis requires the strategic formation of an ether linkage between a cyclobutanol (B46151) derivative and a two-carbon unit. A common and effective method for achieving this is the Williamson ether synthesis.

This classical organic reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing the 2-cyclobutoxyethane moiety, cyclobutanol would first be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding cyclobutoxide. This nucleophile is then reacted with a suitable two-carbon electrophile, such as 2-bromoethanol (B42945) or a protected version thereof, to form the desired ether.

Key Reaction Steps:

Deprotonation: Cyclobutanol + NaH → Sodium cyclobutoxide + H₂

Nucleophilic Substitution: Sodium cyclobutoxide + BrCH₂CH₂OH → 2-Cyclobutoxyethanol + NaBr

The resulting 2-cyclobutoxyethanol can then be further functionalized to introduce the sulfonamide group.

Optimization of Reaction Conditions and Yield for 2-Cyclobutoxyethane-1-sulfonamide Synthesis

Optimizing reaction conditions is paramount for ensuring a high yield and purity of the final product, which is crucial for both economic viability and downstream applications. Key parameters that are typically optimized include temperature, reaction time, solvent, and the stoichiometry of the reactants.

For the synthesis of the sulfonamide, the final step often involves the reaction of a sulfonyl chloride (e.g., 2-cyclobutoxyethane-1-sulfonyl chloride) with ammonia or a primary amine.

ParameterConditionRationale
Temperature 0 °C to room temperatureThe reaction is often initiated at a lower temperature to control the exothermicity and minimize side reactions. It may then be allowed to warm to room temperature to ensure complete conversion.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)These aprotic solvents are commonly used as they are unreactive towards the sulfonyl chloride and effectively dissolve the reactants.
Base Triethylamine (TEA), PyridineA non-nucleophilic base is typically added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Reaction Time 1-4 hoursMonitoring the reaction by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) helps determine the optimal time for completion.

By systematically adjusting these parameters, the yield of 2-Cyclobutoxyethane-1-sulfonamide can be maximized while minimizing the formation of impurities. For instance, the slow, dropwise addition of the sulfonyl chloride to a solution of the amine and base at low temperatures is a standard practice to maintain control over the reaction.

Advanced Structural Elucidation and Spectroscopic Analysis of 2 Cyclobutoxyethane 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed experimental ¹H and ¹³C NMR data, which are crucial for mapping the precise arrangement of hydrogen and carbon atoms and confirming the connectivity of the cyclobutoxy and ethanesulfonamide (B75362) moieties, are not present in the surveyed public scientific databases. While general principles of NMR spectroscopy are well-understood, allowing for theoretical prediction of chemical shifts and coupling constants, the absence of experimental spectra for 2-Cyclobutoxyethane-1-sulfonamide prevents a definitive, data-driven structural assignment. rsc.orgresearchgate.net For instance, one would expect characteristic signals for the cyclobutoxy ring protons and carbons, the ethoxy chain, and the sulfonamide group, but their exact chemical shifts and splitting patterns remain unconfirmed without experimental validation. researchgate.netdocbrown.info

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

A hypothetical table of expected IR absorptions is presented below based on known data for similar functional groups.

Functional GroupExpected Vibrational ModeTypical Wavenumber (cm⁻¹)
N-H (Sulfonamide)Stretching3300-3200
C-H (Aliphatic)Stretching3000-2850
S=O (Sulfonamide)Asymmetric Stretching1350-1300
S=O (Sulfonamide)Symmetric Stretching1160-1120
C-O-C (Ether)Stretching1150-1085
S-N (Sulfonamide)Stretching~940

Note: This table is predictive and not based on experimental data for 2-Cyclobutoxyethane-1-sulfonamide.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

While PubChem lists predicted mass-to-charge (m/z) ratios for various adducts of 2-Cyclobutoxyethane-1-sulfonamide under mass spectrometry conditions, experimental data from techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are not available. uni.lunih.govjfda-online.com Such data would be invaluable for confirming the molecular weight and for elucidating the fragmentation pathways of the molecule, which in turn provides structural information. Predicted m/z values for common adducts are available, such as 180.06889 for [M+H]⁺ and 202.05083 for [M+Na]⁺. uni.lu

Below is a table of predicted mass spectrometry data.

AdductPredicted m/z
[M+H]⁺180.06889
[M+Na]⁺202.05083
[M-H]⁻178.05433
[M+NH₄]⁺197.09543
[M+K]⁺218.02477

Source: PubChem. uni.lu This data is computationally predicted.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

There is no evidence of a crystal structure for 2-Cyclobutoxyethane-1-sulfonamide having been determined. X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a solid-state molecule, providing precise bond lengths, bond angles, and information about intermolecular interactions. jhu.edunih.govnih.govuky.edurigaku.com The synthesis of a single crystal suitable for X-ray diffraction analysis would be a prerequisite for such a study. jhu.edu

Chiroptical Spectroscopy (if applicable to chiral analogues)

The parent molecule, 2-Cyclobutoxyethane-1-sulfonamide, is not chiral. However, if chiral analogues were to be synthesized, for example by introducing a stereocenter on the cyclobutane (B1203170) ring or the ethane (B1197151) chain, chiroptical techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) would be essential for determining their absolute configuration. mdpi.comnih.govnih.govresearchgate.netrsc.org As no such chiral analogues are described in the literature, no chiroptical data exists.

Theoretical and Computational Investigations of 2 Cyclobutoxyethane 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and energetics of 2-Cyclobutoxyethane-1-sulfonamide. nih.govresearchgate.net These computational methods provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties. nih.govnanobioletters.com

DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G+(d,p), are employed to optimize the molecular geometry of sulfonamide derivatives. nih.govresearchgate.net This process determines the most stable three-dimensional arrangement of atoms in the molecule. Theoretical spectral studies, including simulated infrared (IR) and nuclear magnetic resonance (NMR) spectra, can be generated and compared with experimental data to validate the calculated structure. researchgate.netresearchgate.net

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller energy gap generally suggests higher reactivity. researchgate.net Other important electronic properties that can be calculated include the molecule's dipole moment, which influences its solubility and interactions with other molecules, and the molecular electrostatic potential (MEP), which maps the electron density and helps predict sites of electrophilic and nucleophilic attack. nanobioletters.comresearchgate.net

For sulfonamides in general, DFT studies have been used to investigate the distribution of atomic charges, which reveals the partial positive and negative charges on individual atoms. researchgate.net This information is crucial for understanding intermolecular interactions. For instance, in sulfonamide structures, oxygen atoms typically carry a negative charge, while hydrogen atoms are positively charged, indicating their potential to participate in hydrogen bonding. researchgate.net

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Predicts reactive sites for electrophilic and nucleophilic attack. nanobioletters.com |

This table is a generalized representation based on typical quantum chemical studies of sulfonamides and is for illustrative purposes.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is crucial for understanding the three-dimensional shapes a flexible molecule like 2-Cyclobutoxyethane-1-sulfonamide can adopt. researchgate.net The cyclobutane (B1203170) ring, while strained, is not planar and can exist in puckered conformations. nanobioletters.comdalalinstitute.com Similarly, the ethoxy and sulfonamide groups have rotatable bonds, leading to a variety of possible conformers.

The potential energy surface (PES) maps the energy of the molecule as a function of its geometry. By scanning the PES, computational methods can identify the most stable conformations (energy minima) and the energy barriers between them (transition states). nanobioletters.com This is often achieved by systematically rotating key dihedral angles and calculating the corresponding energy. sdu.dk

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of 2-Cyclobutoxyethane-1-sulfonamide over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its movements, vibrations, and conformational changes in a simulated environment, often in the presence of a solvent like water. nih.govaps.org

MD simulations are particularly useful for understanding how the molecule behaves in a solution. rsc.org The interactions between the solute (2-Cyclobutoxyethane-1-sulfonamide) and the solvent molecules can significantly influence its conformation and properties. rsc.orgnih.gov For instance, the sulfonamide group, with its capacity for hydrogen bonding, will interact strongly with polar solvents. These simulations can reveal the formation of a solvation shell around the molecule and quantify the strength of these interactions. rsc.org

Furthermore, MD simulations can be used to calculate thermodynamic properties, such as binding free energies when the molecule interacts with a biological target. peerj.com Techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method can be employed to estimate the affinity of a ligand for a receptor. peerj.com The stability of a ligand-protein complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. nih.gov

Prediction of Molecular Interactions and Binding Affinities (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target, such as a protein or enzyme. nih.govnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of their activity. mdpi.com For 2-Cyclobutoxyethane-1-sulfonamide, docking studies could predict its binding mode within the active site of a relevant biological target.

The process involves placing the ligand (2-Cyclobutoxyethane-1-sulfonamide) into the binding site of the receptor in various conformations and orientations and then scoring these poses based on their predicted binding affinity. researchgate.net The scoring functions typically account for factors like hydrogen bonds, electrostatic interactions, and hydrophobic contacts. nih.gov

For sulfonamide-containing compounds, docking studies have successfully rationalized their binding to various enzymes. mdpi.comnih.govwestmont.edu The sulfonamide group is a key pharmacophore that often interacts with specific residues in the active site. nih.govnih.gov For example, it can act as a hydrogen bond donor and acceptor and can coordinate with metal ions, such as the zinc ion in carbonic anhydrases. mdpi.comnih.gov Docking studies can help to identify these crucial interactions and explain why certain structural modifications lead to changes in binding affinity. nih.gov

Table 2: Key Interactions in Molecular Docking of Sulfonamides

Interaction Type Description Example from Sulfonamide Research
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. The sulfonamide NH group acting as a donor and the SO2 oxygens acting as acceptors. mdpi.com
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. The cyclobutoxy group of 2-Cyclobutoxyethane-1-sulfonamide could fit into a hydrophobic pocket of a protein. nih.gov
Electrostatic Interactions The attraction or repulsion of particles or objects because of their electric charge. The negatively charged oxygen atoms of the sulfonamide group interacting with positively charged residues.
van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules. General close-range contacts between the ligand and the protein. mdpi.com

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | While not directly applicable to the aliphatic 2-Cyclobutoxyethane-1-sulfonamide, this is a key interaction for aromatic sulfonamides. nih.gov |

This table is a generalized representation based on typical molecular docking studies of sulfonamides and is for illustrative purposes.

In Silico Structure-Activity Relationship (SAR) Derivations

In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity using computational methods. nih.gov By analyzing how changes in the molecular structure affect properties like binding affinity or inhibitory activity, researchers can derive models that predict the activity of new, untested compounds. researchgate.net

For 2-Cyclobutoxyethane-1-sulfonamide, an in silico SAR study would involve creating a virtual library of related molecules with modifications to the cyclobutoxy group, the ethane (B1197151) linker, or the sulfonamide head. For example, one could investigate the effect of changing the size of the cycloalkyl ring (e.g., cyclopropyl, cyclopentyl) or introducing substituents on the ring.

These virtual compounds would then be subjected to the computational analyses described above (quantum chemical calculations, docking, etc.). By comparing the calculated properties (e.g., electronic properties, binding scores) with the predicted or experimentally determined biological activity, quantitative structure-activity relationship (QSAR) models can be developed. These models can help in the rational design of more potent and selective analogs. nih.gov

General SAR principles for sulfonamides often highlight the importance of the sulfonamide group for activity. openaccesspub.org For some targets, the presence of a free sulfonamide NH2 group is crucial, while for others, substitution on this nitrogen is tolerated or even beneficial. openaccesspub.org The nature of the R-group attached to the sulfonyl moiety also plays a significant role in determining the compound's properties and selectivity. mdpi.com For aliphatic sulfonamides, the introduction of substituents on the aliphatic chain can modulate the affinity for a specific target. mdpi.com

In Vitro Biological Activities and Mechanistic Studies of 2 Cyclobutoxyethane 1 Sulfonamide Analogues

Enzyme Inhibition Studies of Sulfonamide Derivatives

The sulfonamide moiety is a key pharmacophore that facilitates the inhibition of several critical enzymes involved in various pathological processes. rsc.org Its structural and electronic properties allow for potent and often selective binding to enzyme active sites. acs.org

Sulfonamide derivatives are renowned for their potent inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.govnih.gov These enzymes are involved in numerous physiological processes, and their dysregulation is associated with diseases like glaucoma, epilepsy, and cancer. nih.govacgpubs.org

Research has shown that various sulfonamide analogues exhibit strong inhibitory activity against several human CA (hCA) isoforms. For instance, a series of novel sulfonamide derivatives incorporating thiazole (B1198619), pyrimidine, pyridine, isoxazole, and thiadiazole moieties were found to be active against hCA I and II, with inhibition constants (Kᵢ) in the nanomolar range. researchgate.net Specifically, activities against hCA I ranged from 2.62 to 136.54 nM, and against hCA II, from 5.74 to 210.58 nM. researchgate.net

Further studies on sulfonamides derived from amino-containing aromatic sulfonamides and cyclic anhydrides demonstrated significant inhibition of the physiologically dominant hCA II isoform, with Kᵢ values ranging from 2.4 to 4515 nM. nih.gov These compounds also showed inhibitory activity against the tumor-associated isoforms hCA IX and hCA XII, with Kᵢ values in the ranges of 9.7 to 7766 nM and 14 to 316 nM, respectively. nih.gov The potent anticancer effects of some sulfonamide-based drugs, like the COX-2 inhibitor celecoxib, may be partly attributable to their "off-target" inhibition of tumor-associated CAs. nii.ac.jp

A study of quinoxaline (B1680401) 1,4-dioxide sulfonamide derivatives found good inhibitory activity against four CA isoforms, with one compound exhibiting a Kᵢ value of 42.2 nM against the CA IX isozyme, comparable to the reference drug acetazolamide. nih.gov

Table 1: Carbonic Anhydrase Inhibition by Sulfonamide Analogues

Compound/Series Target Isoform(s) Inhibition Range (Kᵢ) Reference
Thiazole, Pyrimidine, etc. derivatives hCA I 2.62 - 136.54 nM researchgate.net
hCA II 5.74 - 210.58 nM researchgate.net
Cyclic anhydride (B1165640) derivatives hCA I 49 - >10,000 nM nih.gov
hCA II 2.4 - 4515 nM nih.gov
hCA IX 9.7 - 7766 nM nih.gov
hCA XII 14 - 316 nM nih.gov
Quinoxaline 1,4-dioxide derivative (7g) CA IX 42.2 nM nih.gov
Indolylchalcone-triazole hybrids hCA I 18.8 - 50.4 nM jst.go.jp

DNA topoisomerases are essential enzymes that manage the topological states of DNA and are validated targets for antibacterial and anticancer therapies. researchgate.net Several sulfonamide analogues have been identified as inhibitors of these enzymes.

A series of novel sulfonamide analogues of 6/7-aminoflavones were synthesized and found to exhibit anticancer activity by inhibiting topoisomerase II. researchgate.netnih.gov One compound, in particular, showed potent antiproliferative activity with an IC₅₀ value of 0.98 µM, comparable to the standard drug Adriamycin (IC₅₀ = 0.94 µM), suggesting its mechanism of action involves topoisomerase II inhibition. researchgate.net Similarly, another study reported that certain sulfonamide derivatives of 4'-O-demethyl-4-desoxypodophyllotoxin are potent topoisomerase II poisons, inducing double-stranded DNA breaks with activity similar to or better than etoposide. nih.gov

In the realm of antibacterial agents, DNA gyrase is a key target. nih.govdoi.org New sulfonamide-tethered coumarin (B35378) derivatives have been investigated as potential DNA gyrase inhibitors. One such derivative displayed a potent IC₅₀ value of 0.76 μM against the DNA gyrase B domain, which was more potent than the reference drug ciprofloxacin (B1669076) (IC₅₀ = 2.72 μM). researchgate.net Additionally, a series of spiro indoline-3,4′-pyran derivatives bearing a sulfonamide moiety were evaluated, with several compounds exhibiting inhibitory activity against S. aureus DNA gyrase with IC₅₀ values ranging from 18.07 to 27.03 μM, stronger than ciprofloxacin (IC₅₀ = 26.43 μM). doi.org

Amsacrine (B1665488), a compound containing a sulfonamide side chain, is known to inhibit eukaryotic topoisomerase II and has also been shown to inhibit bacterial type I topoisomerases (TopA), including the essential TopA from Mycobacterium tuberculosis. frontiersin.org Modifications to the amsacrine sulfonamide moiety have been shown to increase the inhibitory activity and selectivity for mycobacterial TopA. frontiersin.org

Proteases are a class of enzymes crucial for the life cycle of many pathogens and are involved in various disease processes like cancer and inflammation, making them attractive therapeutic targets. nih.govtandfonline.com Sulfonamide derivatives have been reported to inhibit several types of proteases, including viral proteases and matrix metalloproteases (MMPs). nih.govtandfonline.com

In the context of antiviral agents, sulfonamides are a key feature in some clinically used HIV protease inhibitors, such as amprenavir. nih.govtandfonline.com The sulfonamide moiety is critical for the potency of these drugs. nih.gov More recently, with the emergence of SARS-CoV-2, research has focused on identifying inhibitors for its main protease (Mpro or 3CL-Pro), which is essential for viral replication. A study on sulphonamide-tethered N-((triazol-4-yl)methyl)isatin derivatives identified them as effective inhibitors of SARS-CoV-2 Mpro. nih.gov One compound, 6b, showed promising inhibitory activity with an IC₅₀ of 0.249 µM. nih.gov This compound also inhibited viral cell proliferation with an IC₅₀ of 4.33 µg/ml while being non-toxic to VERO-E6 cells. nih.gov

Beyond viral proteases, sulfonamide derivatives have been developed as inhibitors of MMPs, which are implicated in tumor invasion and metastasis. nih.govtandfonline.com This has led to the development of sulfonamide-based anticancer agents. nih.gov Furthermore, sulfonamides that inhibit human neutrophil elastase are being explored for treating inflammatory conditions. tandfonline.com

Receptor Ligand Binding and Modulation (e.g., Orexin (B13118510) Receptors)

The orexin system, comprising two G protein-coupled receptors (GPCRs), Orexin-1 (OX₁R) and Orexin-2 (OX₂R), and their neuropeptide ligands, is a key regulator of sleep, arousal, and other physiological processes. acs.orgnih.gov Sulfonamide-based compounds have been developed as both agonists and antagonists of these receptors, highlighting their potential for treating sleep disorders like insomnia and narcolepsy. acs.orgnih.gov

A series of novel sulfonamide compounds have been identified as orexin receptor agonists. acs.orgacs.org One patent application describes compounds tested for their human OX₂R agonist activity, showing promise for treating narcolepsy and hypersomnia. acs.org Another study on arylsulfonamide derivatives led to the discovery of dual agonists, with one compound (RTOXA-43) exhibiting EC₅₀ values of 24 nM at both OX₂R and OX₁R. nih.gov

Conversely, numerous sulfonamide analogues act as orexin receptor antagonists. nih.govmdpi.com A series of azacycloheptane sulfonamide derivatives were evaluated as potential orexin receptor inhibitors, with many showing activity against both OX₁R and OX₂R. rsc.org One chloro-substituted derivative demonstrated potent combined inhibitory activities with IC₅₀ values of 0.63 μM for OX₁R and 0.17 μM for OX₂R, comparable to the approved drug suvorexant. rsc.org Other classes of compounds with orexin receptor antagonist activity also include sulfonamides. nih.gov

Table 2: Orexin Receptor Modulation by Sulfonamide Analogues

Compound Class Receptor Target(s) Activity Type Potency (EC₅₀ / IC₅₀) Reference
Arylsulfonamide (RTOXA-43) OX₁R & OX₂R Dual Agonist 24 nM (for both) nih.gov
Azacycloheptane sulfonamide (Cmpd 23) OX₁R & OX₂R Dual Antagonist IC₅₀: 0.63 μM (OX₁R), 0.17 μM (OX₂R) rsc.org
Glycine sulfonamides OX₂R Antagonist IC₅₀: 0.07–0.8 µM mdpi.com

In Vitro Antimicrobial Potency (Antibacterial, Antifungal)

Sulfonamides were among the first effective chemotherapeutic agents used to treat bacterial infections and continue to be relevant. doi.org Their primary mode of action is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. nih.gov Analogues of 2-cyclobutoxyethane-1-sulfonamide have been extensively studied for their antibacterial and antifungal properties.

A study on thienopyrimidine-sulfonamide hybrids showed that a cyclohexathienopyrimidine coupled with sulfadiazine (B1682646) exhibited antibacterial activity with zones of inhibition of 15 mm for Staphylococcus aureus and 18 mm for E. coli. acs.org Another study synthesized 25 new pyrimidine-benzenesulfonamide derivatives which showed promising broad-spectrum antimicrobial efficacy, particularly against Klebsiella pneumoniae and Pseudomonas aeruginosa, with zone of inhibition (ZOI) values from 15 to 30 mm. acs.org

Newly synthesized 4-chloro-3-nitrobenzene sulfonamide derivatives were tested against several bacterial strains, with some compounds showing effective inhibition, attributed to the presence of tertiary sulfonamide and fluoro-substituted amines. acgpubs.org In addition to antibacterial action, many sulfonamide derivatives exhibit antifungal activity. nih.gov For example, 4-substituted benzenesulfonamides of anthranilic acid were found to selectively exert antifungal activity against Candida albicans, showing 25-50% inhibition at a concentration of 4 μg/mL. researchgate.netresearchgate.net

Table 3: In Vitro Antimicrobial Activity of Sulfonamide Analogues

Compound Series Test Organism(s) Activity Metric Finding Reference
Pyrimidine-benzenesulfonamides K. pneumoniae, P. aeruginosa Zone of Inhibition (ZOI) 15 - 30 mm acs.org
Thienopyrimidine-sulfadiazine hybrid S. aureus, E. coli Zone of Inhibition (ZOI) 15 mm, 18 mm acs.org
Anthranilic acid sulfonamides C. albicans % Inhibition 25-50% at 4 µg/mL researchgate.netresearchgate.net

Cytotoxic Activity in Cancer Cell Lines (e.g., Human Hepatocellular Carcinoma (HCC), Medulloblastoma (MB), Glioblastoma (GBM))

The antiproliferative and cytotoxic effects of sulfonamide analogues against various cancer cell lines are well-documented. Their mechanisms are diverse, often involving the inhibition of key enzymes like carbonic anhydrases or topoisomerases, as previously discussed.

Human Hepatocellular Carcinoma (HCC): Several studies have demonstrated the efficacy of sulfonamide derivatives against HCC cell lines such as HepG2. A series of acridine-sulfonamide hybrids was tested against HepG2 cells, with one compound (8b) showing an IC₅₀ value of 14.51 µM. mdpi.com Novel sulfonamides with a 3,4-dimethoxyphenyl moiety were also evaluated against HepG2 cells, with several compounds showing good cytotoxic activity. nih.gov Furthermore, a study on chiral sulfonamides based on a 2-azabicycloalkane skeleton also confirmed cytotoxic activity against HCC cell lines. researchgate.netmdpi.com

Medulloblastoma (MB): The same chiral sulfonamides with a 2-azabicycloalkane skeleton were evaluated for cytotoxicity against medulloblastoma (MB) cell lines, where they were shown to significantly reduce cell viability. researchgate.netmdpi.comresearchgate.net Another study investigating novel sulfonamides with a 3,4-dimethoxyphenyl moiety tested them against the human medulloblastoma cell line (Daoy), identifying several derivatives as active cytotoxic agents. jst.go.jpnih.gov

Glioblastoma (GBM): Glioblastoma is a particularly aggressive brain tumor, and finding effective therapies is a major challenge. acs.org Sulfonamide analogues have emerged as a promising class of compounds for targeting GBM. A library of 34 lipophilic sulfonamides based on a memantine (B1676192) core was synthesized and screened against the U-87 glioblastoma cell line, resulting in the identification of several active compounds. researchgate.netnih.gov Another study on benzenesulfonamide (B165840) analogs identified a compound (AL106) as a potential anti-GBM agent with an IC₅₀ value of 58.6 µM in U87 cells, which was less toxic to non-cancerous cells than cisplatin. nih.govtuni.fi Additionally, chiral sulfonamides have also demonstrated notable viability reduction in GBM cells. researchgate.netmdpi.com Research on sulfonamide-derived quinoxaline 1,4-dioxides showed that certain derivatives led to a significant increase in cytotoxic activity against the LN229 glioblastoma cell line. nih.gov

Table 4: Cytotoxic Activity of Sulfonamide Analogues in Specific Cancer Cell Lines

Cancer Cell Line Compound Series/Type Key Finding (IC₅₀ or Activity) Reference
HCC (HepG2) Acridine-sulfonamide hybrids IC₅₀ = 14.51 µM mdpi.com
MB (Daoy) 3,4-Dimethoxyphenyl sulfonamides Good cytotoxic activity jst.go.jpnih.gov
MB Chiral 2-azabicycloalkane sulfonamides Notable reduction in cell viability researchgate.netmdpi.com
GBM (U-87) Memantine-based sulfonamides Several active compounds identified researchgate.netnih.gov
GBM (U-87) Benzenesulfonamide analog (AL106) IC₅₀ = 58.6 µM nih.govtuni.fi

| GBM (LN229) | Quinoxaline 1,4-dioxide sulfonamides | Significant increase in activity | nih.gov |

Elucidation of Molecular Mechanisms of Action in Cellular and Subcellular Assays

The molecular mechanisms of sulfonamide analogues are diverse and depend on their specific chemical structures. Generally, sulfonamides are known to act as synthetic bacteriostatic antibiotics by competitively inhibiting the enzyme dihydropteroate synthetase, which is crucial for folate synthesis in bacteria. msdmanuals.com This inhibition disrupts the production of purines and DNA, thereby halting bacterial growth. msdmanuals.com Humans are largely unaffected by this mechanism as they obtain folate from their diet. msdmanuals.com

Beyond this classical antibacterial mechanism, certain sulfonamide derivatives have been shown to exhibit other cellular effects. For instance, some sulfonamides can interfere with fundamental cellular processes such as membrane trafficking by altering the pH of organelles. Studies have shown that specific sulfonamide compounds can act as proton ionophores, collapsing the proton gradients of organelles like the Golgi apparatus and endosomes. This disruption of pH homeostasis can, in turn, interfere with both endocytic and exocytic pathways.

In the context of inflammation, some sulfonamide analogues have been investigated as inhibitors of cyclooxygenase (COX) enzymes. Molecular modeling studies of certain N-acetyl-2-carboxybenzenesulfonamides have suggested that the sulfonamide functional group can be positioned to acetylate the serine residue (Ser530) within the active site of COX-2, a mechanism shared with aspirin. nih.gov This acetylation leads to the inhibition of the enzyme and a subsequent reduction in the production of pro-inflammatory prostaglandins.

Furthermore, research into 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives has identified them as potent and selective inhibitors of 12-lipoxygenase (12-LOX). nih.gov These compounds have been shown to inhibit platelet aggregation and calcium mobilization in human platelets and reduce the production of 12-HETE (12-hydroxyeicosatetraenoic acid) in beta-cells, indicating their potential in modulating inflammatory and metabolic pathways. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For sulfonamide derivatives, SAR studies have provided valuable insights into the structural requirements for various biological activities.

The antibacterial activity of sulfonamides is highly dependent on the nature of the substituent on the sulfonamide nitrogen (N1). The presence of heterocyclic rings on the N1 nitrogen can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

In the context of anticancer activity, SAR studies on novel sulfonamide derivatives have revealed that the nature of the substituent at the R position of a thiazole ring is critical for anti-proliferative activity against cell lines such as T47D. nih.gov For instance, an unsubstituted thiazole ring at this position has been shown to be more potent than other substituted analogues. nih.gov

For analogues targeting enzymes like 12-lipoxygenase, the SAR of the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold has been explored. These studies have led to the identification of compounds with nanomolar potency and excellent selectivity over related lipoxygenases and cyclooxygenases. nih.gov The data suggests that modifications to the benzylamino and benzenesulfonamide portions of the molecule can fine-tune its inhibitory activity and pharmacokinetic properties. nih.gov

Interactive Data Table: In Vitro Activity of Selected Sulfonamide Analogues

Compound/Analogue ClassTarget/AssayActivity/PotencyReference
N-Acetyl-2-carboxy-4-(2,4-difluorophenyl)benzenesulfonamideCOX-2 InhibitionIC50 = 0.087 µM nih.gov
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives (e.g., compounds 35, 36)12-LOX InhibitionnM potency nih.gov
Sulfonamide-based sulfones (related to SLC-0111)Carbonic Anhydrase IX and XII InhibitionKi values in the low nanomolar range (4.3-46 nM) nih.gov
1,2,3-Triazole-based sulfonamidesAromatase InhibitionIC50 values ranging from 0.2 to 9.4 µM nih.gov

Future Perspectives and Emerging Research Avenues for 2 Cyclobutoxyethane 1 Sulfonamide

Exploration of Bioisosteric Replacements and Pharmacophore Modifications

The strategic replacement of the sulfonamide group with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—is a key strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.com For 2-Cyclobutoxyethane-1-sulfonamide, several bioisosteric replacements could be explored to potentially overcome liabilities associated with the sulfonamide functional group, such as metabolic instability. nih.gov

One prominent example is the use of a gem-dimethylsulfone group. This bioisostere has been successfully employed to replace metabolically labile sulfonamides, retaining in vitro potency while mitigating the formation of persistent metabolites. cambridgemedchemconsulting.comnih.gov Other potential replacements include amides, although this can sometimes lead to a loss of potency, as well as sulfones, sulfoximines, and sulfonimidamides. nih.govacs.org Sulfoximines, in particular, have gained significant attention as bioisosteres for sulfones and sulfonamides. acs.org

Pharmacophore modifications of the 2-cyclobutoxyethane portion of the molecule could also be systematically investigated. The cyclobutoxy ring, for instance, could be replaced with other cyclic systems or opened to acyclic ethers to probe the impact on binding affinity and selectivity. Modifications to the ethyl linker could involve altering its length or introducing conformational constraints to optimize the spatial orientation of the pharmacophoric elements. Such modifications aim to enhance interactions with the target protein, as has been explored in various sulfonamide-based drug discovery programs. nih.gov

Integration into Fragment-Based Drug Discovery (FBDD) Campaigns

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. proteopedia.orgopenaccessjournals.com This method involves screening libraries of small, low-molecular-weight fragments to identify those that bind to a biological target. nih.gov These initial "hits" are then optimized and grown into more potent, drug-like molecules. proteopedia.org The sulfonamide moiety is a valuable fragment in FBDD due to its ability to form key hydrogen bond interactions. proteopedia.org

In the context of 2-Cyclobutoxyethane-1-sulfonamide, the core sulfonamide fragment or derivatives thereof could be included in fragment screening libraries. For instance, a library of diversely substituted sulfamides has been synthesized and investigated for carbonic anhydrase inhibition, demonstrating the potential for this class of fragments. nih.gov Once a fragment hit containing the sulfonamide pharmacophore is identified, structure-based design techniques, such as X-ray crystallography and NMR, can be used to guide the optimization process. proteopedia.org This could involve growing the fragment by adding functionalities, such as the cyclobutoxyethane tail, to improve binding affinity and selectivity. acs.org

Development of Novel Derivatization Strategies for Enhanced Biological Performance

The derivatization of the core 2-Cyclobutoxyethane-1-sulfonamide structure presents a significant opportunity to enhance its biological performance. tsijournals.com The sulfonamide group itself can be a point of modification. For example, N-alkylation or N-arylation can be used to introduce a wide range of substituents, thereby modulating the compound's physicochemical properties and biological activity. sci-hub.se

Recent advances in synthetic chemistry have provided new tools for the derivatization of sulfonamides. For instance, carbene-catalyzed methods have been developed for the highly enantioselective modification of sulfonamides under mild conditions. ntu.edu.sgrsc.org This allows for the selective modification of sulfonamide-containing drug molecules to create derivatives with potentially improved pharmacological properties. ntu.edu.sgrsc.org Furthermore, laccase-catalyzed reactions have been used for the derivatization of sulfonamide antibiotics, leading to new hybrid products with altered antibacterial efficacy. nih.gov These and other novel synthetic methods could be applied to 2-Cyclobutoxyethane-1-sulfonamide to generate a library of derivatives for biological screening. researchgate.net

Applications in Chemical Biology Probes and Tools

Sulfonamide-based molecules are increasingly being utilized as chemical biology probes to study biological processes. researchgate.net Fluorescently labeled sulfonamides, for example, can be used to visualize and track the localization of their target proteins within cells. nih.govsdu.edu.cn For 2-Cyclobutoxyethane-1-sulfonamide, the synthesis of fluorescent derivatives could enable the study of its interactions with its biological target in real-time.

Recently, N-acyl-N-alkyl sulfonamides (NASA) have been developed as reactive groups for ligand-directed covalent labeling of proteins. researchgate.netacs.org This technique allows for the rapid and selective modification of a target protein, which can be a powerful tool for target identification and validation. researchgate.net By incorporating a NASA warhead into the 2-Cyclobutoxyethane-1-sulfonamide scaffold, it could be transformed into a covalent probe to investigate its mechanism of action and identify its binding partners.

Advanced Materials Science Applications (if applicable to sulfonamide derivatives)

While the primary focus of sulfonamide research has been in medicinal chemistry, there is emerging interest in their application in materials science. The incorporation of sulfonamide functionalities into polymers and other materials can impart unique properties. For example, the incorporation of sulfonamide derivatives into cage-like silsesquioxanes has been shown to enhance their antimicrobial efficacy, suggesting potential applications in antimicrobial coatings and materials. acs.org

The structural features of 2-Cyclobutoxyethane-1-sulfonamide, particularly the sulfonamide group's ability to form hydrogen bonds, could be exploited in the design of self-assembling materials or polymers with specific thermal or mechanical properties. Aromatic and aliphatic sulfonamide derivatives have been characterized for their supramolecular interactions, which are crucial for the rational design of crystalline materials. royalsocietypublishing.org Further research could explore the synthesis of polymers or co-crystals incorporating 2-Cyclobutoxyethane-1-sulfonamide to investigate their potential in advanced materials applications.

Green Chemistry and Sustainable Synthesis Innovations for Sulfonamide Production

The pharmaceutical and chemical industries are increasingly focused on developing green and sustainable manufacturing processes. theseus.fi Traditional methods for sulfonamide synthesis often involve the use of harsh reagents, high temperatures, and expensive catalysts. uni-mainz.de However, significant progress has been made in developing more environmentally friendly alternatives.

Recent innovations in sulfonamide synthesis include:

Electrochemical methods: A novel electrochemical procedure has been developed for the rapid and inexpensive production of sulfonamides using cheaper starting materials, electrical current, and largely safe solvents. uni-mainz.de

Water-based synthesis: Facile and environmentally benign methods for sulfonamide synthesis have been developed using water as the solvent, often under mild conditions and with simple product isolation. researchgate.netrsc.orgmdpi.com

Mechanochemistry: Solvent-free mechanochemical approaches, such as ball milling, have been demonstrated for the synthesis of sulfonamides, reducing solvent waste and energy consumption. rsc.org

Catalyst-free and metal-free reactions: Several sustainable protocols have been established that avoid the use of heavy metal catalysts and operate under catalyst-free conditions. uniba.it

Use of deep eutectic solvents (DESs): Biodegradable and reusable deep eutectic solvents have been successfully employed for the synthesis of sulfonamides at room temperature. uniba.it

These green chemistry principles can be applied to the synthesis of 2-Cyclobutoxyethane-1-sulfonamide, leading to a more sustainable and cost-effective production process. thieme-connect.com

Q & A

Q. What are the recommended synthetic routes for 2-Cyclobutoxyethane-1-sulfonamide, and how can reaction purity be optimized?

  • Methodological Answer : Synthesis typically involves sulfonylation of cyclobutoxyethylamine using sulfonyl chloride derivatives (e.g., 2-chloroethanesulfonyl chloride) under anhydrous conditions. A two-step protocol is advised:

Sulfonylation : React cyclobutoxyethylamine with the sulfonyl chloride in dichloromethane or THF, using a base (e.g., triethylamine) to neutralize HCl byproducts.

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixture) to isolate the product. Monitor purity via TLC and confirm with HPLC (C18 column, acetonitrile/water mobile phase).

  • Optimization Tips: Control reaction temperature (0–5°C initially, then room temperature) to minimize side reactions. Use excess sulfonyl chloride (1.2–1.5 eq.) for higher yields .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 2-Cyclobutoxyethane-1-sulfonamide?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Identify cyclobutyl protons (δ 1.8–2.5 ppm, multiplet) and ethoxy/sulfonamide groups (δ 3.5–3.8 ppm).
  • ¹³C NMR & DEPT : Confirm quaternary carbons (cyclobutyl C) and sulfonamide S=O carbon (δ ~110 ppm).
  • Infrared (IR) Spectroscopy : Detect sulfonamide S=O asymmetric/symmetric stretches (1320–1360 cm⁻¹ and 1140–1180 cm⁻¹).
  • Mass Spectrometry (HRMS) : Use ESI+ or EI modes to verify molecular ion [M+H]⁺ and fragmentation patterns.
  • HPLC-PDA : Assess purity (>98%) with a C18 column (λ = 210–254 nm) .

Q. What preliminary in vitro assays are suitable for evaluating the biological activity of 2-Cyclobutoxyethane-1-sulfonamide?

  • Methodological Answer :
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293, HeLa) at concentrations 1–100 µM. Include positive controls (e.g., cisplatin) and solvent controls (DMSO <0.1%).
  • Enzyme Inhibition : Test against carbonic anhydrase isoforms (CA-II, CA-IX) via stopped-flow CO₂ hydration assay. Compare IC₅₀ values to acetazolamide.
  • Solubility & Stability : Perform kinetic solubility tests in PBS (pH 7.4) and simulate metabolic stability using liver microsomes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 2-Cyclobutoxyethane-1-sulfonamide across studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies, adjusting for variables (e.g., cell line origin, assay pH, compound batch purity). Use random-effects models to account for heterogeneity.
  • Cross-Lagged Panel Analysis : Apply structural equation modeling (SEM) to assess temporal relationships between compound concentration and effect size, controlling for confounding factors (e.g., solvent interference). Bootstrapping (n=5,000) validates mediation effects of experimental conditions .
  • Dose-Response Reproducibility : Replicate assays in triplicate across independent labs using standardized protocols (e.g., CLSI guidelines).

Q. What computational strategies predict the interaction of 2-Cyclobutoxyethane-1-sulfonamide with target enzymes, and how can these guide SAR studies?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in enzyme active sites (e.g., carbonic anhydrase). Validate with molecular dynamics (MD) simulations (GROMACS, 100 ns) to assess stability of hydrogen bonds with sulfonamide groups.
  • QSAR Modeling : Train models on sulfonamide derivatives (e.g., 2-amino-benzenesulfonates) to correlate substituent electronic parameters (Hammett σ) with inhibitory activity. Validate via leave-one-out cross-validation .

Q. How can researchers optimize the synthetic yield of 2-Cyclobutoxyethane-1-sulfonamide while minimizing hazardous byproducts?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial design to test variables (e.g., solvent polarity, base strength, stoichiometry). Response surface methodology (RSM) identifies optimal conditions.
  • Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) and atom economy. Substitute dichloromethane with cyclopentyl methyl ether (CPME) for safer waste profiles .

Q. What strategies address discrepancies in cytotoxicity data between 2D cell monolayers and 3D organoid models for this compound?

  • Methodological Answer :
  • 3D Model Standardization : Use Matrigel-embedded organoids with hypoxia-mimicking conditions (1% O₂) to better replicate in vivo tumor microenvironments.
  • Pharmacokinetic Profiling : Compare compound penetration via LC-MS/MS quantification in 2D vs. 3D systems. Adjust dosing regimens based on AUC differences .

Data Contradiction Analysis Framework

  • Case Study : If one study reports potent CA-II inhibition (IC₅₀ = 10 nM) while another shows no activity (IC₅₀ > 1 µM):
    • Variable Audit : Check assay pH (CA-II activity is pH-sensitive; optimal range: 7.0–7.4).
    • Compound Integrity : Verify via LC-MS if degradation occurred during storage.
    • Statistical Reconciliation : Apply ANOVA with post-hoc Tukey tests to compare datasets, accounting for inter-lab variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.